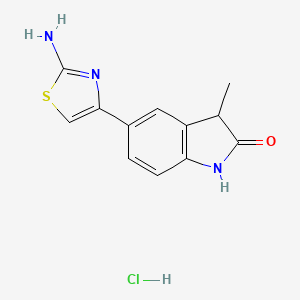

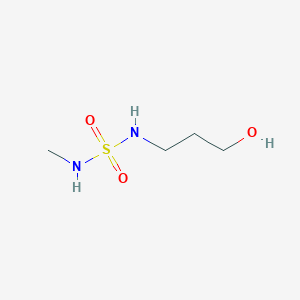

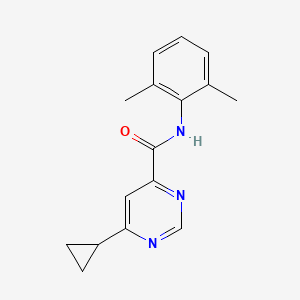

5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound . Thiazole rings are found in many biologically active molecules and are often used in medicinal chemistry and drug discovery research .

Synthesis Analysis

The synthesis of related compounds often involves reactions with 2-amino-1,3-thiazol-4-yl derivatives . For example, naphthalene-thiazole hybrids were produced from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with α or β-naphthalenesulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazole ring is a key structural component, and the compound also contains an indole ring and a methyl group .Chemical Reactions Analysis

The thiazole ring in the compound can participate in various chemical reactions. For instance, 2-aminothiazoles containing 4,5-butylidene and benzylic amines were found to improve the cytotoxicity of the synthesized compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For a related compound, (2-amino-1,3-thiazol-4-yl)methanol hydrochloride, the molecular weight is reported to be 166.63 .Applications De Recherche Scientifique

Antioxidant Activity

Compounds related to "5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one hydrochloride" have been investigated for their antioxidant properties. A study by Zvezdanović et al. (2014) demonstrated that 2-amino-5-alkylidenethiazol-4-ones, which share a similar structural motif, exhibit significant lipid peroxidation (LP) inhibition effects. These effects are comparable to those of standard antioxidants, suggesting a potential application in mitigating oxidative stress-related conditions (Zvezdanović et al., 2014).

Antimicrobial and Antibacterial Agents

Research has shown that derivatives of the compound exhibit promising antimicrobial and antibacterial activities. For instance, Borad et al. (2015) synthesized novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives that showed a broad spectrum of antibacterial activity against tested microorganisms (Borad et al., 2015).

Anti-Inflammatory Agents

Compounds with a similar structural framework have been synthesized and evaluated for their anti-inflammatory properties. A study by Bhati and Kumar (2008) found that synthesized thiazolidinoyl-1,3,4-thiadiazino indoles exhibited significant anti-inflammatory activities, outperforming phenylbutazone in certain measures (Bhati & Kumar, 2008).

Anticancer Activity

The compound and its analogs have been explored for their potential anticancer activities. For example, research by Vaddula et al. (2016) on 5-(2′-indolyl)thiazoles, closely related to the compound , showed encouraging anticancer activity against selected human cancer cell lines. Some derivatives exhibited selectivity towards particular cell lines, presenting a promising avenue for targeted cancer therapy (Vaddula et al., 2016).

Mécanisme D'action

Orientations Futures

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on further exploring the biological activities of this compound and its derivatives, and their potential applications in the treatment of various diseases.

Propriétés

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,3-dihydroindol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS.ClH/c1-6-8-4-7(10-5-17-12(13)15-10)2-3-9(8)14-11(6)16;/h2-6H,1H3,(H2,13,15)(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKBYSLOLOFFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)

![N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2826378.png)

![2-[(4-phenylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2826380.png)

![2-Methyl-2-[[2-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2826383.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826384.png)

![ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate](/img/structure/B2826385.png)